

A Comparative Pharmacological Analysis of Anavex 1-41 and Anavex 3-71

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Compound of Interest

Compound Name: Anavex 1-41

Cat. No.: B13992962

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This guide provides a detailed comparative analysis of the pharmacological properties of two investigational drug candidates from Anavex Life Sciences, **Anavex 1-41** and Anavex 3-71 (also known as AF710B). The content is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, binding affinities, and effects on key signaling pathways, supported by experimental data.

Introduction

Anavex 1-41 and Anavex 3-71 are both small molecules being investigated for their therapeutic potential in neurodegenerative diseases. Their pharmacological profiles, while sharing some similarities in targeting the sigma-1 receptor, exhibit distinct characteristics in their interactions with other cellular targets, particularly muscarinic acetylcholine receptors. This guide will dissect these differences to provide a clear comparative understanding.

Mechanism of Action

Anavex 1-41 is characterized as a selective sigma-1 receptor (S1R) agonist with a mixed pharmacological profile that also involves muscarinic receptors and ion channels.^{[1][2]} Its neuroprotective effects are hypothesized to stem from its ability to modulate intracellular calcium mobilization via S1R, which is predominantly located at the endoplasmic reticulum (ER).^[1] By interacting with S1R, **Anavex 1-41** is believed to combat ER stress and prevent apoptosis.^[1] Additionally, it has been shown to modulate sodium and chloride channels.^[3]

Anavex 3-71 (AF710B) is a dual agonist of the sigma-1 receptor and the M1 muscarinic acetylcholine receptor.[\[4\]](#)[\[5\]](#)[\[6\]](#) Notably, it also acts as a positive allosteric modulator (PAM) at the M1 receptor, meaning it can enhance the receptor's response to the endogenous ligand, acetylcholine.[\[4\]](#)[\[5\]](#)[\[7\]](#) This dual mechanism is implicated in its potential to not only provide symptomatic relief through cholinergic enhancement but also to offer disease-modifying effects by targeting fundamental pathological processes.[\[8\]](#)[\[9\]](#) Preclinical studies have shown its ability to promote synaptogenesis, the formation of new synapses, without causing an abnormal increase in astrocytes.[\[10\]](#)[\[11\]](#)

Comparative Binding Affinities

The binding affinities of **Anavex 1-41** and Anavex 3-71 for their primary targets have been determined through radioligand binding assays. The data, presented in the tables below, highlight the distinct binding profiles of the two compounds.

Table 1: Binding Affinities (Ki, nM) of **Anavex 1-41** for Various Receptors[\[4\]](#)[\[12\]](#)

Receptor Subtype	Ki (nM)
Sigma-1	44
Sigma-2	3900
Muscarinic M1	18.5
Muscarinic M2	114
Muscarinic M3	50
Muscarinic M4	77

Table 2: Binding Affinities (Ki/IC50, μ M) of Anavex 3-71 (AF710B) for Target Receptors[\[13\]](#)[\[14\]](#)

Receptor Subtype	Ki / IC50 (μ M)
Sigma-1	0.25
Muscarinic M1	41

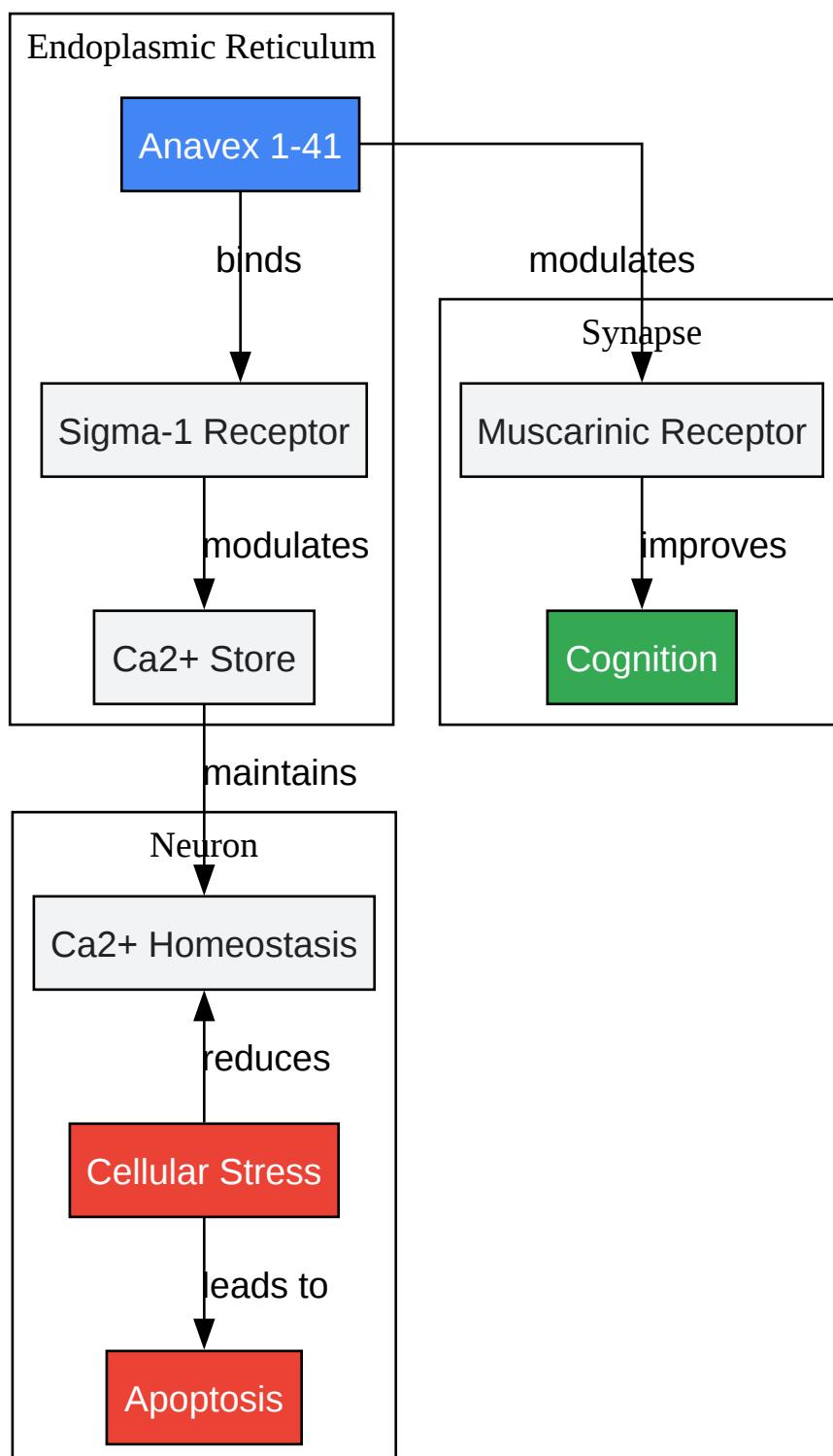
Note: The affinity of Anavex 3-71 for the M1 receptor is presented as a K_i value for its allosteric binding site.

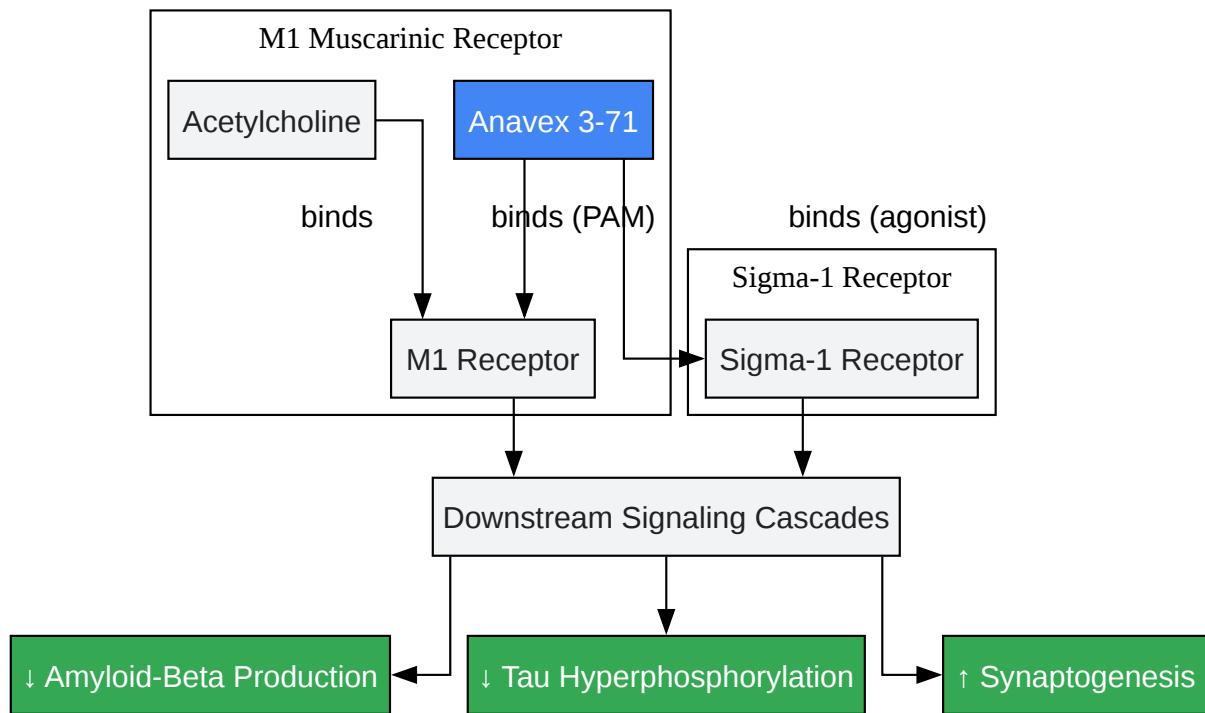
Signaling Pathways and Cellular Effects

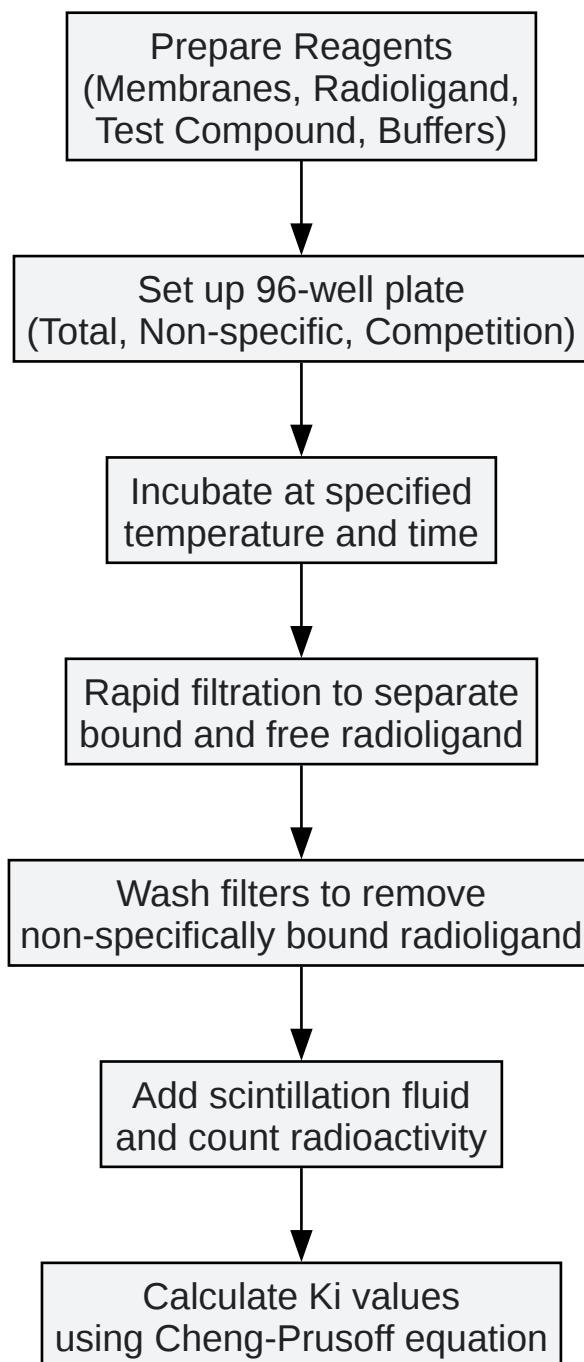
The differential receptor engagement of **Anavex 1-41** and Anavex 3-71 leads to distinct downstream signaling events and cellular outcomes.

Anavex 1-41 Signaling Pathway

Anavex 1-41's primary interaction with the sigma-1 receptor on the endoplasmic reticulum membrane is thought to modulate calcium signaling and reduce cellular stress, thereby preventing apoptosis. Its activity at muscarinic receptors further contributes to its pro-cognitive effects.







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